

# (4,5-Dimethoxypyridin-2-yl)methanol related compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (4,5-Dimethoxypyridin-2-yl)methanol

**Cat. No.:** B1367079

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An In-depth Technical Guide to **(4,5-Dimethoxypyridin-2-yl)methanol** and its Congeners in Medicinal Chemistry

## Abstract

Substituted pyridinyl methanols represent a cornerstone class of heterocyclic building blocks, pivotal to the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth exploration of **(4,5-Dimethoxypyridin-2-yl)methanol** and its structurally related compounds. We will dissect their synthesis, elucidate their chemical properties, and critically examine their applications, with a particular focus on their role as key intermediates in the development of proton pump inhibitors (PPIs) and other therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic utilization of this versatile chemical scaffold.

## Introduction: The Pyridinyl Methanol Core

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, influencing solubility and target engagement. When functionalized with a hydroxymethyl group, the resulting pyridinyl methanol becomes a versatile synthon, enabling a wide range of subsequent chemical transformations.

**(4,5-Dimethoxypyridin-2-yl)methanol** (CAS: 62885-49-8) is a prime example of this structural class.<sup>[1][2][3]</sup> The dimethoxy substituents on the pyridine ring are crucial, as they modulate the electron density of the aromatic system, influencing its reactivity and the physicochemical properties of its derivatives. This guide will first detail the core compound before expanding to its significant analogs, which have found widespread use in major drug classes.

## Profile of the Core Compound: **(4,5-Dimethoxypyridin-2-yl)methanol**

This compound serves as a fundamental building block. Its reactivity is primarily centered around the hydroxyl group, which can be readily converted into a leaving group for subsequent nucleophilic substitution reactions.

## Chemical and Physical Properties

A summary of the key properties for **(4,5-Dimethoxypyridin-2-yl)methanol** is provided below.  
[1][2][3]

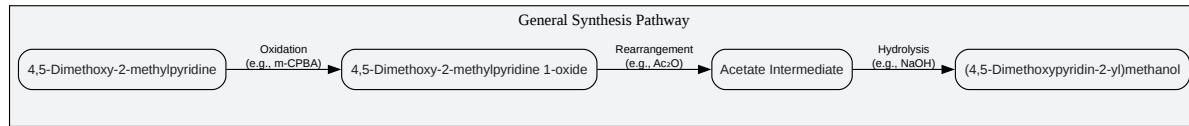
Property	Value
CAS Number	62885-49-8
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>3</sub>
Molecular Weight	169.18 g/mol
Appearance	White to light brown powder/crystal
Melting Point	56.5-60.5 °C
Boiling Point	115-135 °C at 0.01 Torr

## Synthesis Pathways

The synthesis of **(4,5-Dimethoxypyridin-2-yl)methanol** often begins with a precursor like 4,5-dimethoxy-2-methylpyridine. A common strategy involves the oxidation of the pyridine nitrogen to form an N-oxide, which activates the adjacent methyl group for further functionalization.

One documented synthetic route proceeds from 4,5-dimethoxy-2-methylpyridine 1-oxide.[1]

This approach leverages the electronic properties of the N-oxide to facilitate the introduction of the hydroxymethyl group.



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Caption: General synthetic route to **(4,5-Dimethoxypyridin-2-yl)methanol**.

## Key Related Compounds and Their Strategic Importance

The true value of this chemical family is illuminated by its analogs, which have been instrumental in constructing blockbuster drugs. The substitution pattern on the pyridine ring dictates the compound's utility.

### **(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: The PPI Precursor**

Perhaps the most commercially significant analog is (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (CAS: 86604-78-6).[4] This compound is a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole, drugs used to treat acid-reflux disorders and peptic ulcers.[4]

The two methyl groups at the 3 and 5 positions are not merely spectators; they provide steric hindrance and electronic effects that are crucial for the stability and activity of the final API. The synthetic process for this analog often involves the catalytic hydrogenation of a nitrile precursor, followed by diazotization and hydrolysis.[5]

## (4,5-Dimethoxy-2-nitrophenyl)methanol: A Nitroaromatic Intermediate

While not a pyridine derivative, (4,5-Dimethoxy-2-nitrophenyl)methanol (CAS: 1016-58-6) shares the dimethoxy-substituted aromatic core with a reactive methanol group. Its unique feature is the nitro group, which is a powerful electron-withdrawing group and a versatile functional handle. The nitro group can be reduced to an amine, which can then be used to construct a wide variety of heterocyclic systems. This makes it an indispensable building block for creating novel drug candidates and other fine chemicals.

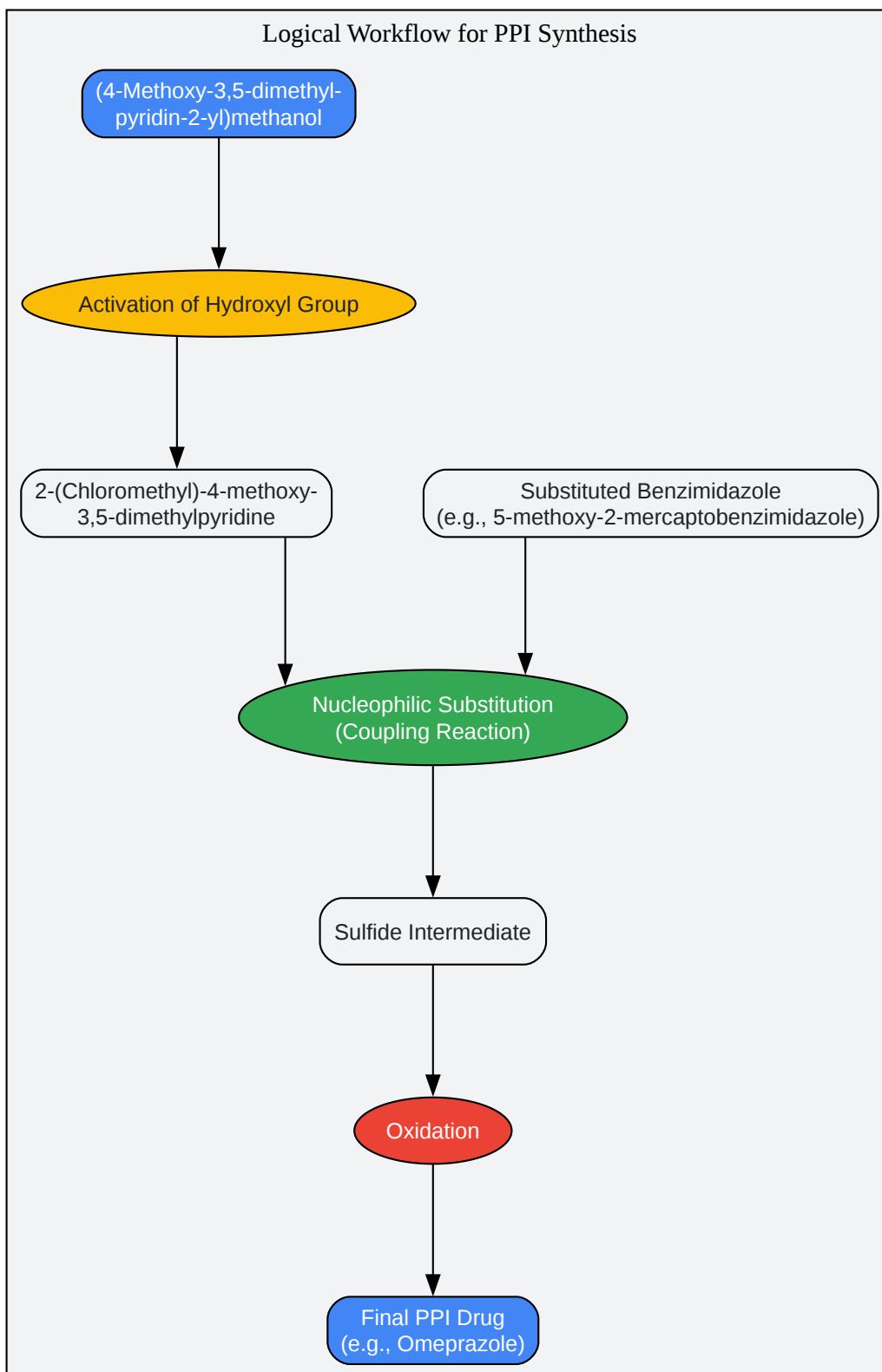
### Other Notable Analogs

The PubChem and chemical supplier databases reveal a host of other related structures, each with potential applications in discovery chemistry:

- (5-Methoxypyridin-2-yl)methanol: A simpler analog where the regiochemistry of the methoxy group can lead to different biological activities.[\[6\]](#)
- [4-(Anilino)pyrimidin-5-yl]methanol Derivatives: In these compounds, the pyridine core is replaced by a pyrimidine ring, and an aniline substituent is introduced.[\[7\]](#)[\[8\]](#) This scaffold is common in kinase inhibitors, where the aniline moiety often interacts with the hinge region of the enzyme's active site.

### Application in Drug Development: The Proton Pump Inhibitor (PPI) Workflow

The primary application for this class of compounds is in the synthesis of PPIs. The general workflow involves activating the hydroxyl group of the pyridinyl methanol and coupling it with a substituted benzimidazole core.



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Caption: Logical workflow for the synthesis of a generic proton pump inhibitor.

This multi-step process highlights the causality behind the experimental design:

- Activation: The hydroxyl group is a poor leaving group. It is typically converted to a chloride using an agent like thionyl chloride ( $\text{SOCl}_2$ ).<sup>[5]</sup> This creates a highly electrophilic carbon center.
- Coupling: The activated chloromethyl pyridine derivative is then reacted with the nucleophilic thiol of the benzimidazole core. This  $\text{S}_{\text{N}}2$  reaction forms the key thioether linkage.
- Oxidation: The final step is a controlled oxidation of the sulfide to a sulfoxide, which is the active pharmacophore of the PPI. This step is often stereoselective to produce a single enantiomer, as in the case of esomeprazole.

## Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic protocol lies in its reproducibility and the clarity of its steps. Below is a representative protocol for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from its chloromethyl precursor, adapted from established procedures.

### Protocol: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via Nucleophilic Substitution

Objective: To synthesize the target pyridinyl methanol via hydrolysis of the corresponding chloromethyl derivative.

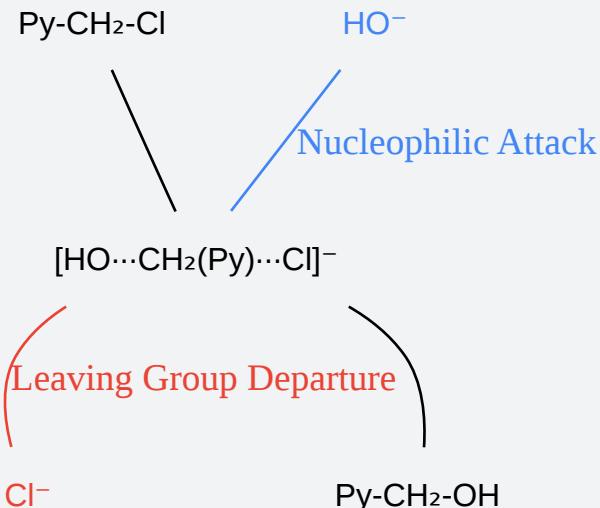
#### Materials:

- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
- Methanol (MeOH)
- Deionized Water (H<sub>2</sub>O)
- Potassium Iodide (KI)
- Sodium Hydroxide (NaOH)

#### Procedure:

- Suspension: In a round-bottom flask equipped with a magnetic stirrer, suspend the 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in a mixture of 300 ml of methanol and 150 ml of water.<sup>[4]</sup>
- Catalyst and Base Addition: To this suspension, add 5.4 g of potassium iodide (catalytic amount) and 40.4 g of sodium hydroxide.<sup>[4]</sup> The iodide facilitates the substitution, and the hydroxide acts as both the nucleophile (as OH<sup>-</sup>) and the acid scavenger.
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.<sup>[4]</sup> This step is crucial for efficient product extraction in the subsequent step.
- Aqueous Workup: Add 300 ml of drinking water to the remaining residue.<sup>[4]</sup> The product, being less polar, will likely precipitate or can be extracted.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude material by recrystallization or column chromatography to obtain pure (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

## Reaction Mechanism: Nucleophilic Substitution



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Caption: Nucleophilic substitution mechanism for the synthesis.

## Conclusion and Future Directions

**(4,5-Dimethoxypyridin-2-yl)methanol** and its related compounds are more than just chemical curiosities; they are enabling tools for drug discovery and development. Their robust synthesis and versatile reactivity have secured their place in the production of life-saving medicines. While their role in PPIs is well-established, the inherent drug-like properties of the substituted pyridine scaffold suggest that new applications are on the horizon. Future research will likely focus on incorporating these building blocks into novel molecular architectures to target a wider range of diseases, from cancer to infectious agents. The continued exploration of their synthesis and reactivity will remain a critical endeavor for the medicinal chemistry community.

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- To cite this document: BenchChem. [(4,5-Dimethoxypyridin-2-yl)methanol related compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1367079#4-5-dimethoxypyridin-2-yl-methanol-related-compounds\]](https://www.benchchem.com/product/b1367079#4-5-dimethoxypyridin-2-yl-methanol-related-compounds)

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